molecular formula C12H13N3 B1350135 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 887201-29-8

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1350135
M. Wt: 199.25 g/mol
InChI Key: MPRZWCUIBYQXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be analyzed using various techniques. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be analyzed .


Chemical Reactions Analysis

The chemical reactions involving “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be complex. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” can be explored using various techniques . For instance, the drug metabolism and pharmacokinetics (DMPK) and physicochemical properties of this chemical series were explored .

Scientific Research Applications

  • Synthetic Applications : This compound has been used in the synthesis of pharmaceutically relevant substances. For instance, Sagitova et al. (2019) demonstrated its use in assembling substituted tetrahydropyrrolo[3,2-c]pyridines, which are significant in pharmaceutical contexts (Sagitova et al., 2019).

  • Asymmetric Synthesis : Gualandi et al. (2011) focused on the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. This process is crucial for creating specific stereoisomers of compounds, which can have distinct biological activities (Gualandi et al., 2011).

  • One-Pot Synthesis Methods : Research by Ghandi et al. (2017) explored a one-pot method for synthesizing novel pyrrolo[2,1-a]pyrazine scaffolds, demonstrating the versatility and efficiency of such methodologies in creating derivatives of this compound (Ghandi et al., 2017).

  • Cycloaddition Reactions : Rusinov et al. (2000) investigated the [4+2]-cycloaddition of tetrazines with various reactants, providing insights into the reactive properties of pyrazine derivatives and their potential applications in synthesizing new compounds (Rusinov et al., 2000).

  • Potential Anticancer Agents : Temple et al. (1987) researched the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derivatives of tetrahydropyrrolopyrazine, for their potential as anticancer agents (Temple et al., 1987).

  • Ligand Design and Coordination Chemistry : Cook et al. (2013) studied iron(II) and cobalt(II) complexes of tris-azinyl analogues, exploring the coordination chemistry and potential applications of pyrazine derivatives in material science and catalysis (Cook et al., 2013).

Future Directions

The future directions for “1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” involve further optimization of this chemical series . Achieving sufficient on-target selectivity is particularly challenging and should be the primary focus during the next steps of optimization .

properties

IUPAC Name

1-pyridin-4-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZWCUIBYQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377896
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

887201-29-8
Record name 1-(pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-yl}pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.